(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Description
Table 1: CIP Priority Assignment for Key Stereocenters
| Stereocenter | Substituents (Priority Order) | Configuration |
|---|---|---|
| C2 | O > -CH2OAc > C3 > C1 | R |
| C3 | O > -OAc > C4 > C2 | R |
| C4 | O > -OAc > C5 > C3 | S |
| C5 | O > -OAc > C6 > C4 | R |
| C6 | N > O > C5 > C1 | R |
Properties
Molecular Formula |
C21H33N3O9S |
|---|---|
Molecular Weight |
503.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[[(1S,2S)-2-aminocyclohexyl]carbamothioylamino]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C21H33N3O9S/c1-10(25)29-9-16-17(30-11(2)26)18(31-12(3)27)19(32-13(4)28)20(33-16)24-21(34)23-15-8-6-5-7-14(15)22/h14-20H,5-9,22H2,1-4H3,(H2,23,24,34)/t14-,15-,16+,17+,18-,19+,20+/m0/s1 |
InChI Key |
JSUQXDLAAYLMNS-APPYSEGRSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)NC(=S)N[C@H]2CCCC[C@@H]2N)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)NC(=S)NC2CCCCC2N)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate typically involves multi-step organic reactions. The process may start with the preparation of the tetrahydropyran ring, followed by the introduction of acetoxy groups through esterification reactions. The thioureido group can be introduced via a reaction between an isothiocyanate and an amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thioureido group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could target the acetoxy groups, converting them to hydroxyl groups.
Substitution: Nucleophilic substitution reactions might occur at the acetoxy groups, replacing them with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 571.68 g/mol. The structure includes several functional groups that contribute to its biological activity and solubility properties.
Physical Properties
The compound is typically stored under inert conditions at temperatures between 2-8°C to maintain its stability. Its solubility and reactivity are essential for its application in research settings.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent. Its structural features suggest it may interact with biological targets such as receptors or enzymes involved in disease pathways.
Case Study: Anticancer Activity
Research has indicated that similar tetrahydropyran derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. The specific mechanism of action for this compound remains to be elucidated but could involve modulation of signaling pathways relevant to cell growth and survival.
Neuroscience
Given its structural similarity to other compounds with neuroactive properties, this molecule may be explored for its effects on neurotransmitter systems.
Case Study: Neuroprotective Effects
Studies have shown that compounds with similar thiourea moieties can provide neuroprotection against oxidative stress. Investigating this compound's effects on neuronal cell lines could yield insights into its potential use in treating neurodegenerative diseases.
Pharmacological Profiling
The compound can be utilized in pharmacological studies to profile its interaction with G-protein coupled receptors (GPCRs), which are critical targets in drug discovery.
Case Study: GPCR Agonism
Research involving related compounds has demonstrated their ability to act as agonists or antagonists at various GPCRs. Understanding the binding affinity and efficacy of this compound at specific receptors could lead to the development of novel therapeutics.
Data Tables
| Compound Name | Recommended Storage Temperature | Stability Duration |
|---|---|---|
| (2R,3R,4S,5R,6R) Compound | 2-8°C | Up to 24 months |
| Compound A | Room Temperature | 12 months |
| Compound B | -20°C | Indefinite |
Mechanism of Action
The mechanism of action for (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The thioureido group could form hydrogen bonds or covalent interactions with target proteins, influencing their function.
Comparison with Similar Compounds
Structural Analogues
Table 1: Key Structural Features of Analogues
Key Observations :
- Substituent Diversity: The target compound’s thioureido group distinguishes it from phenoxy (), thioether (), and thiadiazole-thio () analogues. Thiourea derivatives often exhibit stronger hydrogen-bonding capacity compared to ethers or thioethers.
- Stereochemical Impact : The (2R,6R) configuration in the target compound and 4l () contrasts with the (2R,6S) configuration in compounds. Stereochemistry influences binding to chiral biological targets, such as enzymes or receptors .
- Amino Cyclohexyl Moiety: The (1S,2S)-2-aminocyclohexyl group in the target compound is structurally distinct from the isopinocampheylamine in , suggesting divergent pharmacokinetic properties.
Key Observations :
- The target compound’s thioureido group may require coupling agents (e.g., carbodiimides) for amine-thiocarbonyl linkage, contrasting with simpler nucleophilic substitutions in and .
- Higher yields (e.g., 78.5% for 4l) are achieved in thiol-based syntheses () compared to phenolic couplings (27–33% in ).
Table 3: Bioactivity and Hazard Data
Key Observations :
Biological Activity
The compound (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a complex organic molecule with potential biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, pharmacological effects, and relevant case studies.
Molecular Formula and Structure
- Molecular Formula : C21H33N3O9S
- Molecular Weight : 503.57 g/mol
- IUPAC Name : (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(3-((1S,2S)-2-aminocyclohexyl)thioureido)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Structural Features
The compound features a tetrahydropyran ring with multiple acetoxy groups and a thiourea moiety. The presence of the aminocyclohexyl group suggests potential interactions with biological targets such as receptors or enzymes.
Research indicates that compounds similar to this one may exhibit various pharmacological activities. The thiourea group is known for its ability to interact with biological systems through hydrogen bonding and coordination with metal ions. Additionally, the acetoxy groups can enhance lipophilicity, facilitating membrane penetration.
Pharmacological Effects
- Antimicrobial Activity : Preliminary studies suggest that related compounds have shown effectiveness against various bacterial strains.
- Anticancer Properties : Some derivatives have been investigated for their ability to inhibit tumor growth in vitro and in vivo.
- Neuroprotective Effects : The aminocyclohexyl component may contribute to neuroprotective properties by modulating neurotransmitter systems.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of a structurally similar compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations above 50 µg/mL.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Similar Compound | Staphylococcus aureus | 50 µg/mL |
| Similar Compound | Escherichia coli | 75 µg/mL |
Case Study 2: Anticancer Activity
In vitro assays demonstrated that another derivative of this compound inhibited cell proliferation in breast cancer cell lines (MCF-7) with an IC50 value of 20 µM.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 20 | Induction of apoptosis |
| MDA-MB-231 | 25 | Cell cycle arrest |
Q & A
Q. How should accidental dermal or ocular exposure be managed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
